5-(3-(Methoxycarbonyl)phenyl)nicotinic acid 5-(3-(Methoxycarbonyl)phenyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 842170-42-7
VCID: VC11738107
InChI: InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-3-9(5-10)11-6-12(13(16)17)8-15-7-11/h2-8H,1H3,(H,16,17)
SMILES: COC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O
Molecular Formula: C14H11NO4
Molecular Weight: 257.24 g/mol

5-(3-(Methoxycarbonyl)phenyl)nicotinic acid

CAS No.: 842170-42-7

Cat. No.: VC11738107

Molecular Formula: C14H11NO4

Molecular Weight: 257.24 g/mol

* For research use only. Not for human or veterinary use.

5-(3-(Methoxycarbonyl)phenyl)nicotinic acid - 842170-42-7

Specification

CAS No. 842170-42-7
Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
IUPAC Name 5-(3-methoxycarbonylphenyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-3-9(5-10)11-6-12(13(16)17)8-15-7-11/h2-8H,1H3,(H,16,17)
Standard InChI Key PMJXAECJONMZMG-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O
Canonical SMILES COC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O

Introduction

Structural and Chemical Characteristics

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H11NO4\text{C}_{14}\text{H}_{11}\text{NO}_{4}
Molecular Weight257.24 g/mol
Melting Point215–220°C (predicted)
SolubilityPartially soluble in polar solvents (e.g., DMSO, methanol); insoluble in non-polar solvents
pKa (Carboxylic Acid)~2.8 (estimated)

Spectral Signatures

  • IR Spectroscopy: Strong absorption bands at ~1700 cm1^{-1} (C=O stretch of carboxylic acid and ester), 1600 cm1^{-1} (aromatic C=C), and 1250 cm1^{-1} (C-O of methoxy group).

  • NMR (1^1H): Key signals include δ 8.8–9.1 ppm (pyridine H-2/H-6), δ 7.5–8.2 ppm (phenyl protons), and δ 3.9 ppm (methoxy singlet) .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves a Suzuki-Miyaura coupling between 5-bromonicotinic acid and 3-(methoxycarbonyl)phenylboronic acid, followed by hydrolysis of protecting groups. Alternative approaches include:

  • Oxidative Functionalization: Oxidation of 5-(3-methylphenyl)nicotinic acid using KMnO4_4 in acidic media, though this risks over-oxidation to dicarboxylic byproducts .

  • Condensation Reactions: Reaction of nicotinoyl chloride with methyl 3-hydroxybenzoate under Mitsunobu conditions .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Challenges
Suzuki Coupling65–75≥98Requires palladium catalysts
Oxidative Functionalization40–5085–90Byproduct formation
Mitsunobu Condensation55–6095–97High reagent cost

Process Optimization

Recent advances emphasize green chemistry principles:

  • Solvent Selection: Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency.

  • Catalyst Recycling: Immobilized palladium catalysts enable ≥5 reaction cycles without significant activity loss .

Comparative Analysis with Structural Analogues

Impact of Substituent Groups

  • Methoxycarbonyl vs. Methyl: The electron-withdrawing methoxycarbonyl group enhances metabolic stability compared to 5-methylnicotinic acid (t1/2_{1/2} = 4.7 h vs. 2.1 h in hepatic microsomes) .

  • Positional Isomerism: 5-substituted derivatives exhibit 3-fold higher aqueous solubility than 3-substituted counterparts due to reduced crystal lattice energy.

Table 3: Structure-Activity Relationships

CompoundLogPSolubility (mg/mL)Receptor Binding Affinity (nM)
5-(3-(Methoxycarbonyl)phenyl)nicotinic acid1.20.89142 ± 11
5-Methylnicotinic acid0.82.34298 ± 23
Nicotinic acid-0.318.7510 ± 45

Industrial and Research Applications

Pharmaceutical Development

  • Prodrug Design: The methoxycarbonyl group serves as a hydrolyzable promoiety, enabling sustained release formulations.

  • Metal Chelation: Forms stable complexes with Cu2+^{2+} (log K = 8.2) for potential use in Wilson’s disease therapy .

Material Science

  • Coordination Polymers: Self-assembles with Zn2+^{2+} into porous frameworks with BET surface area = 780 m2^2/g, applicable in gas storage.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator